molecular formula C17H30N2O6 B2375900 oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate CAS No. 1803596-32-8

oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate

Cat. No.: B2375900
CAS No.: 1803596-32-8
M. Wt: 358.435
InChI Key: BDWQJUJVYYRHTC-UHFFFAOYSA-N
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Description

“tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid” is a chemical compound with the CAS Number: 1803596-32-8 . It has a molecular weight of 358.44 . The IUPAC name of this compound is tert-butyl (9-azabicyclo [5.3.1]undecan-11-yl)carbamate oxalate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O2.C2H2O4/c1-15(2,3)19-14(18)17-13-11-7-5-4-6-8-12(13)10-16-9-11;3-1(4)2(5)6/h11-13,16H,4-10H2,1-3H3,(H,17,18);(H,3,4)(H,5,6) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis for Peptidomimetic Applications : A study describes an efficient synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics useful in peptide-based drug discovery. The synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane demonstrates the compound's potential in medicinal chemistry (Mandal et al., 2005).

  • Introduction of Boc Protecting Group in Amines : Research on tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) explores its use as a reagent for preparing N-Boc-amino acids. Its solid form and stability offer advantages over traditional reagents in amino acid synthesis (Rao et al., 2017).

  • Molecular Structure and Crystallographic Studies : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through single-crystal X-ray diffraction analysis, showing its potential for detailed structural analysis in organic chemistry (Moriguchi et al., 2014).

  • Use in Curtius Rearrangement for Protected Amines : A study demonstrates the use of tert-butyl carbamate in the Curtius rearrangement, highlighting its role in synthesizing protected amino acids. This method is compatible with a variety of substrates, underlining its versatility in organic synthesis (Lebel & Leogane, 2005).

  • Role in Synthesis of Complex Organic Compounds : The compound's utility is evident in the synthesis of complex organic molecules like 7-azabicyclo[2.2.1]heptane derivatives, showcasing its application in the synthesis of specialized organic structures (Gómez-Sánchez et al., 2007).

  • Environmental Applications in Deprotection Reactions : Aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates, highlighting an environmentally benign method that maintains the stereochemical integrity of substrates. This finding is significant in green chemistry applications (Li et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2.C2H2O4/c1-15(2,3)19-14(18)17-13-11-7-5-4-6-8-12(13)10-16-9-11;3-1(4)2(5)6/h11-13,16H,4-10H2,1-3H3,(H,17,18);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWQJUJVYYRHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCCCCC1CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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